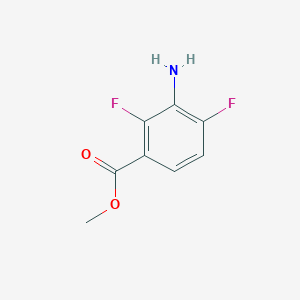
4-Amino-2-(2-fluorophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14FNO. It is a derivative of butanol, featuring an amino group and a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-fluorophenyl)butan-2-ol typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 2-fluoro-β-phenylethylamine. The final step involves the reaction of this amine with acetone under reductive amination conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and high-yield synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted fluorophenyl compounds .
Applications De Recherche Scientifique
4-Amino-2-(2-fluorophenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-phenylbutan-2-ol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(2-Fluorophenyl)ethanamine: A simpler structure with similar functional groups but different reactivity and applications.
4-Amino-2-(4-fluorophenyl)butan-2-ol: A positional isomer with the fluorine atom in a different position, leading to different chemical properties.
Uniqueness
4-Amino-2-(2-fluorophenyl)butan-2-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
4-amino-2-(2-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3 |
Clé InChI |
FSXQWXVIIIIHCH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(C1=CC=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


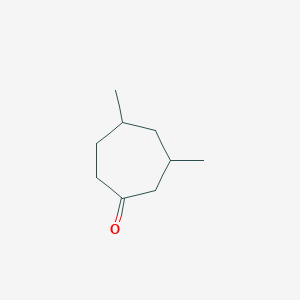
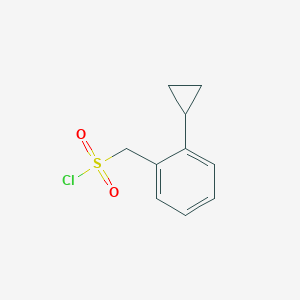
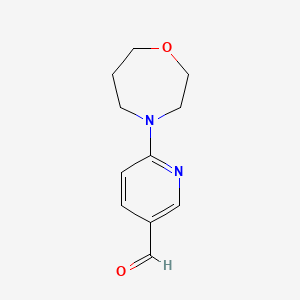
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
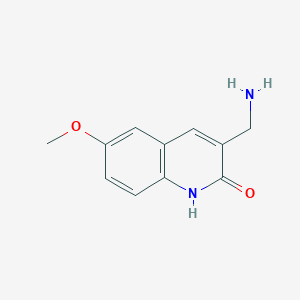
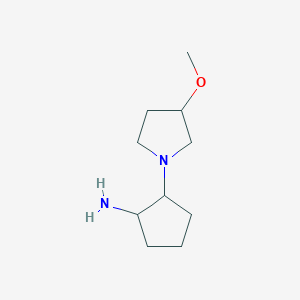


![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
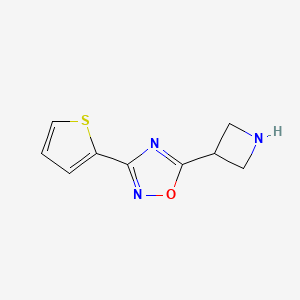
![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
